Ethyl 2-amino-5-bromo-4-methylbenzoate
CAS No.: 1476761-80-4
Cat. No.: VC5423838
Molecular Formula: C10H12BrNO2
Molecular Weight: 258.115
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1476761-80-4 |
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Molecular Formula | C10H12BrNO2 |
Molecular Weight | 258.115 |
IUPAC Name | ethyl 2-amino-5-bromo-4-methylbenzoate |
Standard InChI | InChI=1S/C10H12BrNO2/c1-3-14-10(13)7-5-8(11)6(2)4-9(7)12/h4-5H,3,12H2,1-2H3 |
Standard InChI Key | LPCBLZKMMDIBIL-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C=C(C(=C1)Br)C)N |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 2-amino-5-bromo-4-methylbenzoate belongs to the class of substituted benzoate esters. Its molecular formula is CHBrNO, with a molecular weight of 274.11 g/mol. The IUPAC name derives from the substitution pattern: the ethyl ester group at the carboxylic acid position, amino (-NH) at position 2, bromine (-Br) at position 5, and methyl (-CH) at position 4 on the benzene ring.
Key Structural Features:
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Aromatic Core: A benzene ring provides structural rigidity and electronic conjugation.
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Substituents:
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Amino Group: Enhances nucleophilic reactivity and potential hydrogen-bonding interactions.
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Bromine Atom: Introduces steric bulk and electrophilic substitution susceptibility.
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Methyl Group: Modulates electron density and steric effects.
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Ester Functional Group: Imparts hydrolytic lability and serves as a synthetic handle for further modifications.
Table 1: Molecular Properties
Property | Value | Source |
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Molecular Formula | CHBrNO | |
Molecular Weight | 274.11 g/mol | |
IUPAC Name | Ethyl 2-amino-5-bromo-4-methylbenzoate | - |
Canonical SMILES | CCOC(=O)C1=C(C(=C(C=C1)Br)C)N |
Synthetic Routes and Optimization
The synthesis of ethyl 2-amino-5-bromo-4-methylbenzoate can be inferred from analogous protocols for methyl-substituted benzoates. A representative pathway involves sequential bromination, esterification, and amination steps .
Bromination of Precursor
The starting material, 4-methylbenzoic acid, undergoes bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to introduce bromine at position 5 . This step typically achieves yields exceeding 85% under optimized conditions.
Esterification
The brominated intermediate is esterified with ethanol in the presence of acid catalysts (e.g., HSO) to form the ethyl ester. Reaction conditions (e.g., reflux in anhydrous ethanol) ensure complete conversion.
Amination
Step | Reagents/Conditions | Yield | Source |
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Bromination | NBS, DMF, 0°C, 20 min | 90% | |
Esterification | Ethanol, HSO, reflux | 85–95% | |
Amination | NH, Pd/C, H | 75–80% |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water due to the hydrophobic methyl and ethyl groups.
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Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic/basic media via ester cleavage.
Spectroscopic Data
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IR Spectroscopy: Peaks at ~3350 cm (N-H stretch), ~1700 cm (C=O ester), and ~550 cm (C-Br).
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NMR Spectroscopy:
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom at position 5 undergoes SNAr reactions with nucleophiles (e.g., amines, alkoxides) to form derivatives. For example, reaction with piperazine yields amino-substituted analogs.
Ester Hydrolysis
Under basic conditions (NaOH, HO/EtOH), the ester hydrolyzes to the corresponding carboxylic acid, enabling further derivatization.
Reductive Amination
The amino group can be alkylated or acylated to produce secondary amines or amides, respectively, expanding structural diversity .
Applications in Pharmaceutical Research
Cytostatic Activity
Structural analogs, such as 4-bromo-5-ethyl-2-(ethylamino)-5-methyl-5H-1,2-oxaphosphole 2-oxide, exhibit concentration-dependent cytostatic effects on human hepatoma cells (SK-HEP-1), with IC values in the micromolar range . While direct data for ethyl 2-amino-5-bromo-4-methylbenzoate are lacking, its similarity to bioactive phosphole derivatives suggests potential antiproliferative applications.
Intermediate in Drug Synthesis
The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. For instance, brominated benzoates are key intermediates in producing EGFR inhibitors .
Table 3: Biological Activity of Analogous Compounds
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